4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Description
4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring three key substituents:
- Amino group (-NH₂) at position 4 of the first benzene ring.
- Trifluoromethoxy group (-OCF₃) at position 3' of the second benzene ring.
- Cyano group (-CN) at position 3 of the first benzene ring.
This compound combines electron-donating (amino) and electron-withdrawing (cyano, trifluoromethoxy) groups, creating a polarized structure that may enhance binding to biological targets such as PD-L1 or kinase enzymes . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as evidenced by methods used for related biphenyl derivatives .
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTRESOZSINSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethoxylation reagent under specific conditions.
Cyanation: Finally, the carbonitrile group is introduced through a cyanation reaction, often using a cyanating agent like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with structurally similar analogs:
Notes:
Spectroscopic Characterization
- IR Spectroscopy: Cyano groups exhibit strong absorption near 2167 cm⁻¹, as seen in pyrimidine-carbonitrile derivatives .
- ¹H NMR: Trifluoromethoxy groups cause deshielding of adjacent protons, while amino groups show broad peaks near δ 5–6 ppm, consistent with sulfonamide analogs .
Biological Activity
4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile, known for its unique trifluoromethoxy substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.
- Molecular Formula : C14H10F3N
- CAS Number : 885268-28-0
- Molar Mass : 281.23 g/mol
This compound features a biphenyl structure with an amino group and a trifluoromethoxy group, which are critical for its biological activity.
Research indicates that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit enhanced biological activity due to their ability to modulate metabolic pathways. The presence of fluorine can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various fluorinated biphenyl derivatives, including 4-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile. The compound demonstrated significant inhibitory effects against several cancer cell lines, particularly those expressing the Bcl-2 protein. The mechanism was attributed to the compound's ability to induce apoptosis selectively in Bcl-2-expressing cells while sparing non-expressing cells .
Structure-Activity Relationship (SAR)
The biological activity of 4-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile is closely linked to its structural components:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Enhances lipophilicity and bioavailability |
| Amino group | Essential for interaction with target sites |
| Carbonitrile moiety | Contributes to overall potency |
The trifluoromethoxy group is particularly noted for enhancing the compound's binding affinity to target proteins involved in cancer pathways.
Biological Evaluation
In vitro studies have shown that 4-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile exhibits low micromolar IC50 values against various cancer cell lines, indicating potent anticancer effects. For example:
- MDA-MB-231 (breast cancer) : IC50 = 0.5 µM
- HeLa (cervical cancer) : IC50 = 0.7 µM
- KG1a (acute myeloid leukemia) : IC50 = 0.6 µM
These results suggest that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
